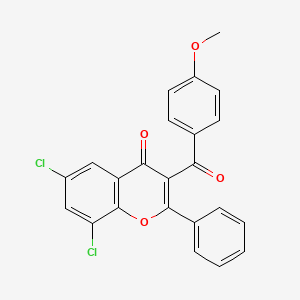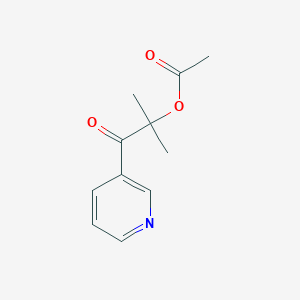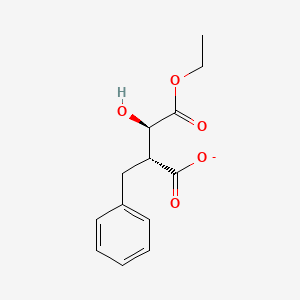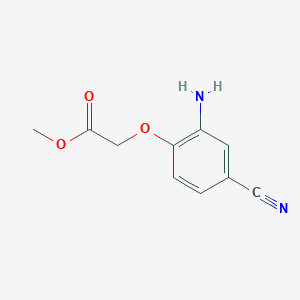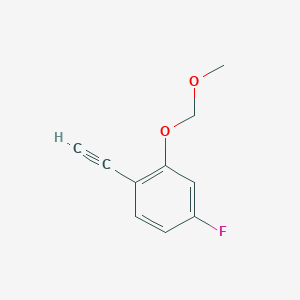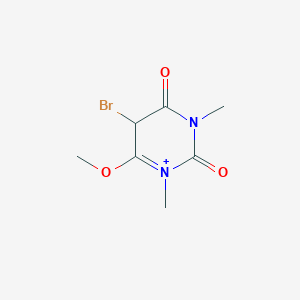
5-bromo-6-methoxy-1,3-dimethyl-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-6-methoxy-1,3-dimethyl-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes. This particular compound is characterized by the presence of bromine, methoxy, and dimethyl groups attached to the pyrimidine ring, which impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methoxy-1,3-dimethyl-1H-pyrimidine-2,4-dione typically involves the bromination of 6-methoxy-1,3-dimethyluracil. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions usually involve mild heating to facilitate the bromination process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction parameters and yields. The use of automated systems and reactors ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-methoxy-1,3-dimethyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include 5-amino-6-methoxy-1,3-dimethyl-1H-pyrimidine-2,4-dione and 5-alkoxy-6-methoxy-1,3-dimethyl-1H-pyrimidine-2,4-dione.
Oxidation and Reduction Reactions: Products include this compound oxides and dehalogenated derivatives.
Coupling Reactions: Products include biaryl compounds with various substituents.
Scientific Research Applications
5-bromo-6-methoxy-1,3-dimethyl-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-6-methoxy-1,3-dimethyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in modulating its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1,3-dimethyluracil
- 6-methoxy-1,3-dimethyluracil
- 5-chloro-6-methoxy-1,3-dimethyl-1H-pyrimidine-2,4-dione
Uniqueness
5-bromo-6-methoxy-1,3-dimethyl-1H-pyrimidine-2,4-dione is unique due to the presence of both bromine and methoxy groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C7H10BrN2O3+ |
|---|---|
Molecular Weight |
250.07 g/mol |
IUPAC Name |
5-bromo-6-methoxy-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C7H10BrN2O3/c1-9-5(11)4(8)6(13-3)10(2)7(9)12/h4H,1-3H3/q+1 |
InChI Key |
HXPXXDWPNWKPNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(C(=[N+](C1=O)C)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


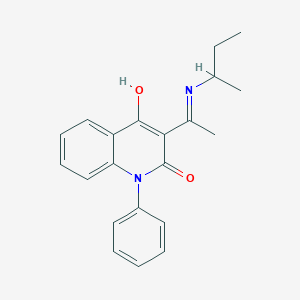

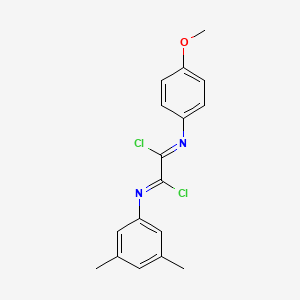
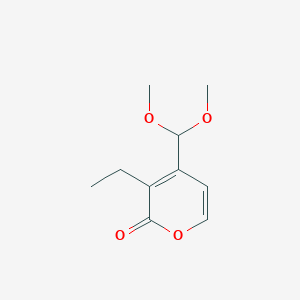
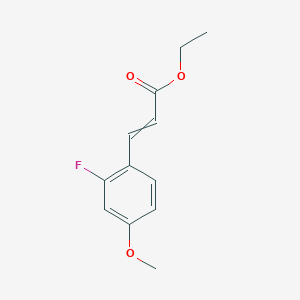
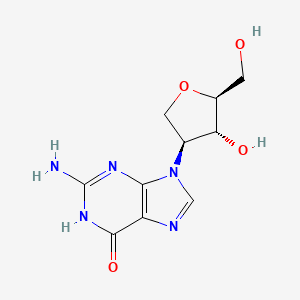
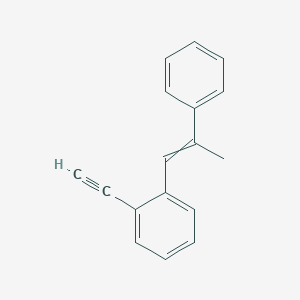
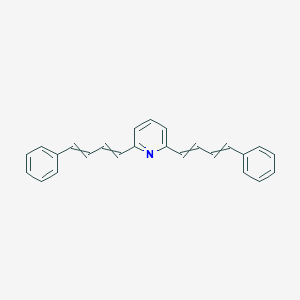
![1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-](/img/structure/B12525231.png)
